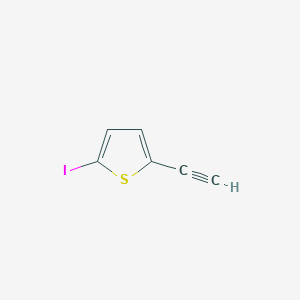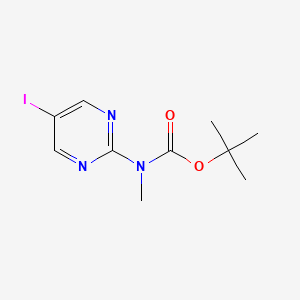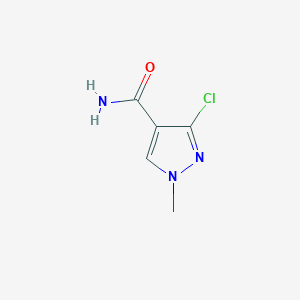![molecular formula C12H14BrN3O2 B12961780 Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate is a chemical compound with the molecular formula C13H16BrN3O2 It is a derivative of pyrazolopyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-(hydroxymethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include methyl derivatives.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Biological Studies: The compound is used in the development of probes for studying biological pathways and enzyme activities.
Material Science:
Mechanism of Action
The mechanism of action of Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of a pyrazolopyridine ring.
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Contains a piperidine ring and is used in similar synthetic applications.
Tert-butyl bromoacetate: A simpler structure with a bromoacetate group, used in various organic syntheses.
Uniqueness
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate is unique due to its pyrazolopyridine core, which imparts specific biological activities and makes it a valuable intermediate in the synthesis of bioactive compounds.
Properties
Molecular Formula |
C12H14BrN3O2 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-5-4-6-14-10(9)8(7-13)15-16/h4-6H,7H2,1-3H3 |
InChI Key |
BRDPPQFKLYQHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=N1)CBr)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)





